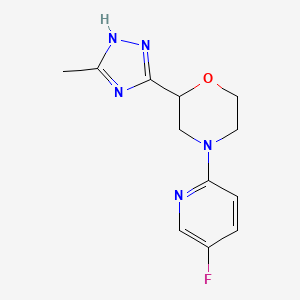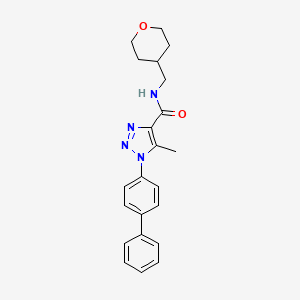![molecular formula C16H17F2N3O2 B7059788 N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide](/img/structure/B7059788.png)
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluoromethyl group, an oxadiazole ring, and a cyclobutyl moiety, making it a valuable subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method involves the photochemical selective difluoroalkylation of bicyclobutanes, which leverages green solvent-controlled reactions and renewable visible light as the reaction power . This method is notable for its high atom economy and fully controlled chemo-selectivity.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to C(sp2) sites in both stoichiometric and catalytic modes . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to this compound, making it more feasible for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . The reactions are often carried out under controlled conditions to ensure the desired selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the difluoromethylation of phenols, thiophenols, and azoles can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known for its ability to form strong hydrogen bonds, which can enhance the binding affinity of the compound to its targets . The oxadiazole ring and cyclobutyl moiety also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide can be compared with other difluoromethylated compounds, such as:
Desflurane: An anesthetic agent containing a difluoromethyl group.
Foridone: An antihypertensive drug with a similar structural motif.
Pantoprazole: An antiulcer medication that also features a difluoromethyl group.
Properties
IUPAC Name |
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c1-9-6-10(2)8-11(7-9)13(22)20-16(4-3-5-16)15-19-14(12(17)18)23-21-15/h6-8,12H,3-5H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZBVSOZAMEVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2(CCC2)C3=NOC(=N3)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide](/img/structure/B7059706.png)
![[2-(Methylamino)phenyl]-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7059711.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7059712.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N,2-dimethyl-5-sulfamoylfuran-3-carboxamide](/img/structure/B7059728.png)
![1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine](/img/structure/B7059735.png)
![5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine](/img/structure/B7059737.png)
![4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7059745.png)
![1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine](/img/structure/B7059746.png)
![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide](/img/structure/B7059759.png)
![Methyl 2-[2-[2-(4,5-dimethoxy-2-nitrophenyl)ethylamino]-2-oxoethyl]benzoate](/img/structure/B7059763.png)
![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1-methylindole-4-carboxamide](/img/structure/B7059770.png)

![2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile](/img/structure/B7059790.png)
